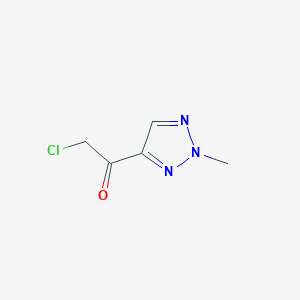

2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(2-methyltriazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-9-7-3-4(8-9)5(10)2-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIXBUBEWDFBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-Chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the triazole family, characterized by its unique structure which includes a chloro group and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal and anticancer research.

- Molecular Formula: C₅H₆ClN₃O

- Molecular Weight: 159.57 g/mol

- IUPAC Name: 2-chloro-1-(2-methyltriazol-4-yl)ethanone

- CAS Number: 1803587-87-2

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition: Triazole compounds often act as enzyme inhibitors. They can disrupt normal enzyme function by binding to active sites or altering enzyme conformation.

- Receptor Interaction: The compound may interact with specific receptors, influencing signaling pathways critical for cellular functions.

- Biochemical Pathways: It can affect multiple biochemical pathways depending on the target enzymes and receptors involved.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of:

- Antifungal Activity: Similar triazole compounds are known for their efficacy against fungal infections by inhibiting ergosterol synthesis.

- Anticancer Potential: Research indicates that derivatives of triazole exhibit cytotoxic effects on various cancer cell lines.

Antifungal Activity

A study focused on the synthesis and evaluation of triazole derivatives demonstrated that compounds with similar structures to this compound showed significant antifungal properties against Candida species. The mechanism was attributed to the inhibition of lanosterol demethylase, an enzyme critical for ergosterol biosynthesis .

Anticancer Studies

Research has shown that triazole-based compounds can induce apoptosis in cancer cells. For instance, a derivative was tested against various cancer cell lines (e.g., HeLa, MCF7) and exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity . The structure–activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly influenced the anticancer activity.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related triazolyl ethanones, focusing on substituent variations, synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison of Triazolyl Ethanone Derivatives

Structural Variations and Electronic Effects

- Substitution Position: The target compound’s methyl group at N2 (2H-triazole) differs from most analogs with N1-aryl substituents (1H-triazoles).

- Functional Groups: Chloro vs. Diazo: Chloroethanone derivatives (e.g., target compound) favor nucleophilic substitutions, while diazo analogs () enable cyclopropanation or photochemical reactions . Trifluoro vs. Oxime: Trifluoro groups () increase electron-withdrawing effects, whereas oximes () enhance coordination capacity .

Physical Properties

- Melting Points : Diazo derivatives exhibit wide ranges (e.g., 90–174°C), influenced by aryl substituents (e.g., nitrophenyl groups increase rigidity) .

- Solubility : Trifluoro derivatives () are likely more lipophilic than chloro or oxime analogs, impacting formulation strategies .

Key Research Findings

Substituent Impact : N1-aryl triazoles dominate literature, but N2-alkyl analogs (e.g., target compound) may offer unique steric and electronic profiles for catalysis or medicinal chemistry.

Synthetic Flexibility: Triazolyl ethanones are versatile intermediates for diazo, oxime, and heterocycle formation .

Preparation Methods

General Synthetic Strategy

The preparation of 2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one typically involves:

- Formation of the 1,2,3-triazole ring or its use as a nucleophile

- Introduction of the 2-chloroacetyl moiety via acylation or nucleophilic substitution

- Optimization of reaction conditions to maximize yield and purity

The key synthetic step is the nucleophilic substitution or acylation of the triazole nitrogen with a 2-chloroacetyl derivative.

Preparation via Nucleophilic Substitution of 2-chloroacetyl Precursors

A common approach involves the reaction of a 2-chloroacetyl halide or ketone derivative with a 2-methyl-1,2,3-triazole under basic or phase transfer catalytic conditions.

Example from Related Literature:

Kariuki et al. (2022) describe the synthesis of 1-(5-methyl)-1H-1,2,3-triazol-4-yl ethan-1-ones, which are structurally related to the target compound. Their method involves reactions of substituted triazolyl ethanones with various electrophiles under basic conditions in ethanol, yielding heterocycles with high efficiency (77–90% yields).

Although this work focuses on derivatives, the methodology of reacting triazole-containing ethanones with electrophiles is directly applicable to preparing this compound.

Optimized N-Alkylation Using Phase Transfer Catalysis

While the exact compound is a 1,2,3-triazole derivative, insights can be drawn from the synthesis of related triazolyl ethanones, such as the 1,2,4-triazole analogues.

Ji et al. (2017) report an efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one by nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole using potassium carbonate and polyethylene glycol (PEG-1000) as a phase transfer catalyst in a water/THF mixed solvent system at 65°C.

The reaction proceeds via N-alkylation of the triazole nitrogen by the 2-chloroacetyl derivative, facilitated by the phase transfer catalyst, which enhances the solubility and reactivity of the triazole in the biphasic system.

After reaction completion, purification involves salt formation with nitric acid in carbon tetrachloride, followed by neutralization and extraction to obtain the pure product without chromatographic steps.

This method achieves high yields and purity, demonstrating a practical industrial approach adaptable to 2-methyl-1,2,3-triazole derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions for N-Alkylation of Triazoles with 2-chloroacetyl Derivatives |

|---|---|

| Reactants | 2-chloroacetyl halide or ketone + 2-methyl-1,2,3-triazole |

| Base | Potassium carbonate (K2CO3) or triethylamine (Et3N) |

| Solvent | Mixed solvents such as THF/water or ethanol |

| Catalyst | Phase transfer catalyst (e.g., PEG-1000) or none |

| Temperature | 50–65°C |

| Reaction Time | 3–5 hours |

| Workup | Salt formation (e.g., nitric acid), extraction, neutralization, drying |

| Yield | 70–90% depending on conditions |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the triazole nitrogen (N1 or N2 depending on tautomer) on the electrophilic carbonyl carbon of the 2-chloroacetyl derivative.

Phase transfer catalysts facilitate the transfer of the triazole anion into the organic phase, enhancing the reaction rate and conversion.

Salt formation during purification helps isolate the product by precipitating impurities and allowing easy separation.

Alternative Synthetic Routes and Considerations

Direct cyclization methods forming the triazole ring followed by acylation have been reported but are more complex and less efficient for this specific compound.

Reactions involving enaminones and sulfonyl azides can yield 1,2,3-triazole derivatives but are less direct for preparing the chloroacetylated triazole.

Solvent choice critically affects reaction direction and product selectivity; ethanol and 1,4-dioxane favor different pathways in related triazole chemistry.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution with K2CO3 and PEG-1000 (phase transfer) | 2-chloroacetyl halide + 2-methyl-1,2,3-triazole | THF/water, 65°C, 5 h | 75–85 | Industrially scalable, no chromatography needed |

| Base-catalyzed reaction in ethanol | 2-chloroacetyl derivative + triazole + NaOH or Et3N | Ethanol, reflux, 3–4 h | 70–80 | Simple setup, moderate yields |

| Cyclization and acylation route | Hydrazones + sodium azide + ketones | Multi-step, varied solvents | Variable | More complex, less direct for target compound |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves condensation of substituted triazoles with chloroacetylating agents under basic conditions. For example, analogous syntheses employ 2,3-diaminopyridine condensation followed by cyclization with aldehydes (e.g., substituted benzaldehydes) . Optimization includes controlling temperature (reflux in ethanol), stoichiometry of reagents (e.g., triethylamine as a catalyst), and purification via column chromatography. Yield improvements (>70%) are achievable through solvent selection (DMF for crystallization) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Key techniques include:

-

NMR (1H/13C): To confirm substitution patterns on the triazole ring and chloroacetone moiety.

-

X-ray crystallography : For unambiguous structural determination. Programs like SHELXL refine crystal structures using high-resolution data, with anisotropic displacement parameters .

-

Mass spectrometry (HRMS) : To verify molecular weight (e.g., m/z 170.59 for C₈H₇ClO₂ analogs) .

-

HPLC : Purity assessment (≥95% by UV detection at 254 nm) .

Key Physicochemical Properties LogP (experimental): 2.14 Polar Surface Area (PSA): 53.99 Ų Molecular Weight: 170.59 g/mol

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Methodological Answer : Initial screens should include:

- Antimicrobial assays : Disk diffusion or broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for structurally related triazole derivatives .

- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety thresholds.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like cytochrome P450 or bacterial enzymes. Key steps:

Prepare the ligand (optimize geometry via DFT using Gaussian09).

Retrieve target protein structures (PDB database).

Validate docking poses with MD simulations (NAMD/GROMACS) .

- Example : Triazole derivatives exhibit π-π stacking with aromatic residues in enzyme active sites, while the chloro group may enhance hydrophobic interactions .

Q. What strategies resolve contradictions in crystallographic data during refinement?

- Methodological Answer : Contradictions (e.g., disorder in the triazole ring) are addressed using:

- SHELXL tools: Apply restraints (DFIX, SIMU) for anisotropic displacement parameters.

- WinGX/ORTEP : Visualize electron density maps (Fo-Fc) to adjust occupancy factors .

- Twinned data refinement : Use HKLF5 format in SHELXL for high-symmetry space groups .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Modify substituents : Replace the methyl group on the triazole with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity (LogP ↑) and membrane permeability .

- Bioisosteric replacement : Substitute chlorine with fluorine to reduce toxicity while retaining electrophilicity.

- In vitro validation : Test derivatives in enzyme inhibition assays (e.g., CYP450 isoforms) to correlate structural changes with activity .

Q. What advanced reaction optimization techniques improve yield in large-scale synthesis?

- Methodological Answer :

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) with controlled temperature (80–120°C) .

- Phase-transfer catalysis (PTC) : Use tetrabutylammonium bromide (TBAB) in solvent-free conditions to enhance nucleophilic substitution kinetics .

- Flow chemistry : Continuous flow reactors minimize byproducts (e.g., dimerization) via precise control of residence time .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational LogP predictions and experimental values?

- Methodological Answer :

- Experimental validation : Use shake-flask method (octanol/water partitioning) for LogP measurement.

- Software calibration : Adjust atomic contribution parameters in ChemAxon or ACD/Labs based on empirical data .

- Statistical analysis : Apply linear regression to correlate calculated vs. observed LogP for a congeneric series .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.